N'-(2-ethoxybenzylidene)-4-nitrobenzohydrazide
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Overview
Description
N’-(2-ethoxybenzylidene)-4-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethoxybenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours until the reaction is complete, as confirmed by thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for N’-(2-ethoxybenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ethoxybenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazone moiety can be reduced to form corresponding hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzene ring.
Scientific Research Applications
N’-(2-ethoxybenzylidene)-4-nitrobenzohydrazide has been explored for several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent, effective against various bacterial and fungal strains.
Anticonvulsant Activity: Studies have indicated its efficacy in preventing seizures in animal models.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N’-(2-ethoxybenzylidene)-4-nitrobenzohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to produce its biological effects. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
N’-(2-ethoxybenzylidene)isonicotinohydrazide: Similar in structure but with different substituents, showing anticonvulsant activity.
N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide: Another derivative with potential antimicrobial properties.
Uniqueness
N’-(2-ethoxybenzylidene)-4-nitrobenzohydrazide stands out due to its combination of the ethoxy and nitro functional groups, which may contribute to its unique biological activities and chemical reactivity
Properties
CAS No. |
302910-70-9 |
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Molecular Formula |
C16H15N3O4 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C16H15N3O4/c1-2-23-15-6-4-3-5-13(15)11-17-18-16(20)12-7-9-14(10-8-12)19(21)22/h3-11H,2H2,1H3,(H,18,20)/b17-11+ |
InChI Key |
QOTBYUYSXDBFEZ-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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